molecular formula C18H20FNO2 B2952572 N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide CAS No. 1797088-69-7

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide

Cat. No.: B2952572
CAS No.: 1797088-69-7
M. Wt: 301.361
InChI Key: FQQOZRYPADZNBL-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide is a synthetic organic compound offered for research and development purposes. This benzamide derivative features a 2-fluorophenyl group and a methoxypropyl side chain, a structural motif found in compounds investigated for various biological activities. Research into related chemical structures indicates potential utility in several areas. For instance, benzamide derivatives are explored as cell differentiation inducers . Furthermore, compounds incorporating fluorophenyl groups are of significant interest in medicinal chemistry for their potential interaction with neurological targets; related molecules have been investigated as nonpeptide antagonists for GPCRs like the relaxin-3 (RXFP3) receptor, which is involved in stress, feeding, and motivation . The specific mechanism of action for this compound remains to be characterized and is a subject for ongoing research. Researchers handling this compound should adhere to strict safety protocols. Based on the handling guidelines for structurally similar compounds, personal protective equipment, including lab coats, gloves, and safety goggles, is recommended. Use should be confined to a chemical fume hood to ensure adequate ventilation . This product is intended for laboratory research use only and is not classified as a medicinal product or for any form of human or veterinary use.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-13-8-4-5-9-14(13)17(21)20-12-18(2,22-3)15-10-6-7-11-16(15)19/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQOZRYPADZNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzoyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced solubility.

Mechanism of Action

The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is known to enhance binding affinity to certain proteins, while the methoxypropyl group can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that this compound may modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide and related benzamide derivatives:

Compound Name Molecular Formula Key Substituents Reported Use/Activity Molecular Weight (g/mol) Reference
This compound (Target) C₁₉H₂₁FNO₂ (inferred) 2-Fluorophenyl, methoxypropyl, 2-methylbenzamide Not explicitly documented ~314.4 -
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) C₁₇H₁₉NO₂ 3-Isopropoxyphenyl, 2-methylbenzamide Fungicide 269.3
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) C₁₆H₁₅Cl₂NO₃ 2,3-Dichlorophenyl, ethoxymethoxybenzamide Herbicide safener 340.2
2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide (Brominated analog) C₁₇H₁₇BrFNO₂ 2-Fluorophenyl, methoxypropyl, bromobenzamide Unknown (structural analog) 366.2
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) C₁₉H₁₂F₅N₂O₂ 2,4-Difluorophenyl, trifluoromethylphenoxy Herbicide (carotenoid biosynthesis inhibitor) 394.3

Key Research Findings and Functional Insights

Substituent Impact on Bioactivity

  • Fluorophenyl vs. Chlorophenyl Groups : The presence of a 2-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs like etobenzanid (Cl substituents), as fluorination often reduces susceptibility to oxidative degradation .
  • This contrasts with mepronil’s simpler isopropoxy group, which prioritizes fungicidal activity via membrane disruption .
  • Benzamide vs. Pyridinecarboxamide : Diflufenican’s pyridinecarboxamide core () enables herbicidal action through specific enzyme inhibition, whereas benzamide derivatives like the target compound may exhibit broader modes of action, including fungicidal or anti-inflammatory effects .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (~314.4 g/mol) falls within the optimal range for cell permeability (200–500 g/mol). Its lipophilicity (predicted logP ~3.5) is higher than mepronil (logP ~2.8) due to the fluorophenyl and methoxypropyl groups, suggesting enhanced tissue penetration .

Biological Activity

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes a fluorinated phenyl group, a methoxypropyl moiety, and a methylbenzamide core. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which can lead to modulation of biochemical pathways. For instance, it may interact with the P2X7 receptor, which is involved in inflammatory responses and pain perception .
  • Protein Binding : Its structural features allow it to act as a biochemical probe for studying enzyme interactions and protein binding dynamics.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound could exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.
  • Anticancer Activity : The compound is being explored for its potential anticancer properties, particularly in the context of solid tumors where it may influence tumor growth through its action on sigma receptors .

Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

StudyFindings
Study 1Investigated the inhibition of P2X7 receptor activity; demonstrated significant modulation of inflammatory pathways.
Study 2Evaluated the binding affinity to sigma-2 receptors; showed promising results for imaging solid tumors via PET .
Study 3Explored enzyme interactions; highlighted potential as a biochemical probe in drug discovery.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound reduced inflammatory markers in cultured macrophages, suggesting its utility in inflammatory diseases.
  • Case Study 2 : Biodistribution studies in animal models indicated high tumor uptake when used as a PET imaging agent, supporting further exploration in oncology .

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